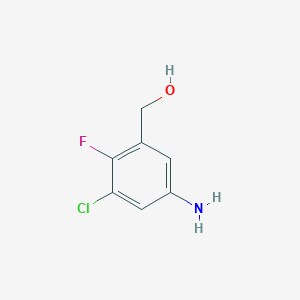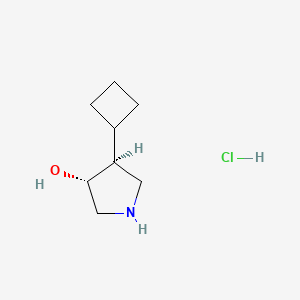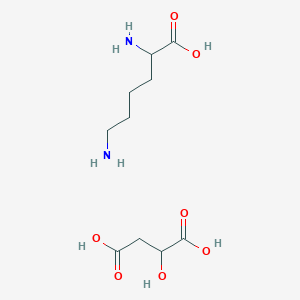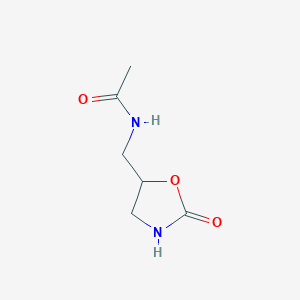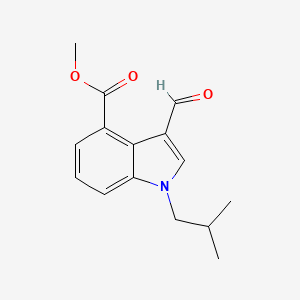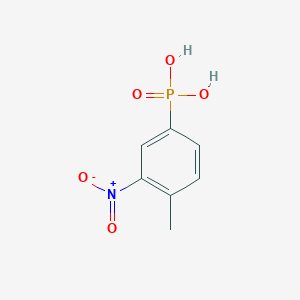
(4-Methyl-3-nitrophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group at the fourth position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . The Pudovik reaction, which involves the addition of a phosphite to an imine, is also used .
Industrial Production Methods: Industrial production of phosphonic acids often involves the use of concentrated hydrochloric acid (HCl) to hydrolyze dialkyl phosphonates under reflux conditions . This method is favored due to its efficiency and the stability of the resulting phosphonic acids in acidic media.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-3-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of (4-Amino-3-nitrophenyl)phosphonic acid.
Reduction: Formation of (4-Methyl-3-aminophenyl)phosphonic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Methyl-3-nitrophenyl)phosphonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group, which can form strong hydrogen bonds and coordinate with metal ions . The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antibacterial activity .
Comparison with Similar Compounds
(4-Nitrophenyl)phosphonic acid: Similar structure but lacks the methyl group.
(3-Nitrophenyl)phosphonic acid: Similar structure but lacks the methyl group and has the nitro group at a different position.
(4-Methylphenyl)phosphonic acid: Similar structure but lacks the nitro group.
Uniqueness: (4-Methyl-3-nitrophenyl)phosphonic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H8NO5P |
|---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
(4-methyl-3-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
ZFDSSSZSCNNGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


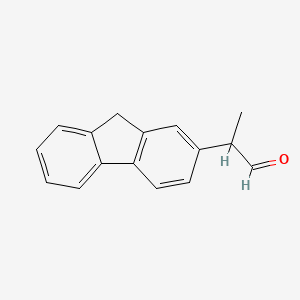

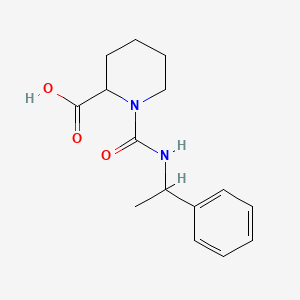
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
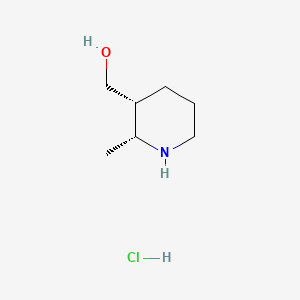

![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)
